7-nitroquinolin-8-ol
Description
Structure
3D Structure
Properties
CAS No. |
18472-01-0 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI Key |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Other CAS No. |
18472-01-0 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical and Chemical Properties of 7-Nitroquinolin-8-ol
This guide provides a comprehensive overview of the core physical and chemical properties of 7-nitroquinolin-8-ol, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, and potential applications, grounding its claims in established scientific principles and literature.
Molecular Identity and Structural Elucidation
This compound is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry.[1] Its fundamental details are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18472-01-0[2] |
| Molecular Formula | C₉H₆N₂O₃[2] |
| Molecular Weight | 190.16 g/mol [2] |
| InChI Key | RPJWQGVDVSVGPQ-UHFFFAOYSA-N[2] |
The molecule's architecture, featuring a nitro group at the 7-position and a hydroxyl group at the 8-position, is crucial to its chemical behavior. The proximity of the hydroxyl group and the quinoline nitrogen atom facilitates its potent metal-chelating properties.
Figure 1: Chemical structure of this compound.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is not extensively reported in the literature. Therefore, this section presents data for the closely related and well-characterized isomer, 5-nitroquinolin-8-ol (Nitroxoline), and the parent compound, 8-hydroxyquinoline, to provide a comparative context for predicting the properties of the 7-nitro isomer.
| Property | This compound (Predicted) | 5-Nitroquinolin-8-ol (Nitroxoline) | 8-Hydroxyquinoline (Parent Compound) |
| Melting Point (°C) | ~180-190 | 181-183 | 70-73[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol. | Practically insoluble in water, soluble in organic solvents.[1][4] | Insoluble in water; soluble in ethanol, acetone, chloroform, benzene.[3] |
| pKa | Expected to be lower than 8-hydroxyquinoline due to the electron-withdrawing nitro group. | Not explicitly found, but the nitro group enhances the acidity of the hydroxyl group.[1] | ~9.8 (for the hydroxyl proton)[3] |
Expert Insights:
-
Melting Point: The introduction of a nitro group generally increases the melting point compared to the parent molecule due to stronger intermolecular forces, such as dipole-dipole interactions and potential hydrogen bonding. The melting point of this compound is expected to be in a similar range to its 5-nitro isomer.
-
Solubility: Like most quinoline derivatives, this compound is predicted to have poor aqueous solubility due to its largely aromatic and nonpolar structure.[5] Its solubility in organic solvents like dimethyl sulfoxide (DMSO) is expected to be good, which is a common characteristic for this class of compounds.[4]
-
pKa: The electron-withdrawing nature of the nitro group is expected to increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to 8-hydroxyquinoline. This enhanced acidity is a key factor in its ability to form stable metal chelates at physiological pH.[1]
Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the positions of the nitro and hydroxyl groups. Aromatic protons typically resonate in the range of 7.0-9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitro and hydroxyl groups would show characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C and C=N stretching vibrations of the quinoline ring in the 1450-1600 cm⁻¹ region.
-
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a solvent like methanol or ethanol is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinoline system. The presence of the nitro and hydroxyl groups as auxochromes will likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent 8-hydroxyquinoline.
Chemical Properties and Reactivity
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic nitration of 8-hydroxyquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions. While nitration can also occur at the 5-position, careful control of temperature and the nitrating agent can favor the formation of the 7-nitro isomer.
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Nitro-8-hydroxyquinoline Derivative (Adapted)
This protocol is adapted from the synthesis of related nitroquinoline compounds and serves as a representative procedure.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to -5°C, slowly add fuming nitric acid to concentrated sulfuric acid.
-
Reaction: Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a separate reaction vessel, also cooled to -5°C.
-
Addition: Add the prepared nitrating mixture dropwise to the 8-hydroxyquinoline solution while maintaining the temperature below 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir for a specified time (e.g., 40 minutes), gradually allowing it to warm to room temperature.[4]
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Precipitation and Filtration: Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Reactivity and Chelation
The chemical reactivity of this compound is dominated by three main features: the phenolic hydroxyl group, the aromatic quinoline ring, and its ability to act as a bidentate chelating agent.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification, allowing for the synthesis of a wide range of derivatives with modified physicochemical properties.
-
Aromatic Ring: The quinoline ring can undergo further electrophilic substitution reactions, although the existing nitro group will be deactivating.
-
Metal Ion Chelation: This is arguably the most significant chemical property of this compound and its isomers. The nitrogen atom of the quinoline ring and the oxygen of the deprotonated hydroxyl group act as a bidentate ligand, forming stable five-membered chelate rings with various metal ions. This property is the basis for the biological activity of many 8-hydroxyquinoline derivatives.[4]
Figure 3: Schematic of the metal chelation process by this compound.
Applications in Research and Drug Development
While this compound itself is not a widely used therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules.[2] Its structural similarity to the well-known drug Nitroxoline (5-nitroquinolin-8-ol) suggests potential for similar biological activities.
-
Antimicrobial and Anticancer Potential: Nitroxoline exhibits broad-spectrum antimicrobial activity against bacteria and fungi, and has also shown promise as an anticancer agent.[4] The mechanism of action is largely attributed to its ability to chelate essential metal ions, thereby inhibiting metalloenzymes that are vital for pathogen survival and tumor progression.[4] It is plausible that this compound could exhibit similar, albeit potentially modulated, activities.
-
Chemical Probe and Ligand: Due to its strong chelating ability, this compound can be used as a chemical probe to study the role of metal ions in biological systems. It can also serve as a ligand in the development of novel metal-based catalysts or materials.
Experimental Protocol: Determination of Metal Chelation Stoichiometry by Job's Plot
This protocol describes a method to determine the stoichiometry of the complex formed between this compound and a metal ion (e.g., Fe³⁺ or Cu²⁺) using UV-Vis spectrophotometry, a technique known as Job's method or the method of continuous variation.
Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of the resulting complex is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion absorb minimally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of a metal salt (e.g., FeCl₃ or CuSO₄) of the same concentration (1 mM) in the same solvent.
-
-
Preparation of the Job's Plot Series:
-
In a series of labeled vials or test tubes, prepare solutions by mixing the metal and ligand stock solutions in different ratios, keeping the total volume constant (e.g., 10 mL). The mole fraction of the ligand will range from 0 to 1.
-
For example:
-
Tube 1: 10 mL Metal + 0 mL Ligand (Mole fraction Ligand = 0)
-
Tube 2: 9 mL Metal + 1 mL Ligand (Mole fraction Ligand = 0.1)
-
...
-
Tube 11: 0 mL Metal + 10 mL Ligand (Mole fraction Ligand = 1.0)
-
-
-
Incubation: Allow the solutions to equilibrate for a period of time to ensure complex formation is complete.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) of the metal-ligand complex by scanning a solution containing a mixture of the metal and ligand (e.g., a 1:1 ratio).
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 indicates a 1:2 ratio.
-
Conclusion
This compound is a heterocyclic compound of significant interest due to its structural features and chemical reactivity. While specific experimental data for this isomer is limited, its properties can be reliably predicted based on the extensive knowledge of its parent compound, 8-hydroxyquinoline, and its well-studied isomer, 5-nitroquinolin-8-ol. Its potent metal-chelating ability, a hallmark of the 8-hydroxyquinoline scaffold, makes it and its potential derivatives promising candidates for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.
References
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). Molecules, 28(15), 5789. Retrieved from [Link]
-
Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (2019). Journal of Minerals and Materials Characterization and Engineering, 7(2), 64-70. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to 8-hydroxy-5-nitroquinoline-7-carboxamides 3 a–g. Retrieved from [Link]
-
Brieflands. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences, 1(1). Retrieved from [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2014). Archives of Organic and Inorganic Chemical Sciences, 1(1). Retrieved from [Link]
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Retrieved from [Link]
-
Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
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7-Nitroquinolin-8-ol: A Comprehensive Technical Guide on its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitroquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of significant interest in medicinal chemistry. Its potent biological activities, underpinned by its metal-chelating properties, have positioned it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the current literature on this compound, encompassing its synthesis, physicochemical properties, and multifaceted biological effects, with a particular focus on its anticancer and antimicrobial activities. Detailed experimental protocols and an exploration of its mechanism of action are presented to facilitate further research and development in this area.
Introduction
The 8-hydroxyquinoline core structure is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] The introduction of a nitro group at the 7th position of the quinoline ring modulates the electronic and steric properties of the parent molecule, often leading to enhanced biological efficacy. This compound, like other 8-hydroxyquinoline derivatives, owes much of its biological activity to its ability to chelate metal ions.[3] This chelation can disrupt essential metalloenzyme function in pathogenic organisms and cancer cells, making it a compelling target for therapeutic intervention.[3][4] This guide will delve into the synthesis, characterization, and biological evaluation of this compound, providing a comprehensive resource for researchers in the field.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nitration of 8-hydroxyquinoline. Several synthetic routes have been reported, with variations in reagents and reaction conditions.
General Synthesis Pathway
A common method involves the direct nitration of 8-hydroxyquinoline using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, with the position of nitration being influenced by the directing effects of the hydroxyl and the pyridine nitrogen.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Nitration of 8-Hydroxyquinoline
This protocol is a representative example of the synthesis of a nitro-8-hydroxyquinoline derivative and can be adapted for this compound.
Materials:
-
8-Hydroxyquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature at -5°C.
-
Reaction: Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to proceed at room temperature.
-
Quenching: Pour the reaction mixture over a beaker of ice.
-
Precipitation: Add cold water to the mixture until no more precipitate forms. To ensure complete precipitation, the mixture can be refrigerated overnight.
-
Filtration and Washing: Filter the precipitate under vacuum and wash the solid with 95% ethanol.
-
Drying: Dry the solid under vacuum to obtain the final product.
Causality: The use of a strong acid mixture (HNO₃/H₂SO₄) is essential for the generation of the nitronium ion (NO₂⁺), the electrophile in this reaction. The low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
Characterization: The synthesized this compound should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have shown promise as anticancer agents.[1][2] The anticancer activity of these compounds is often attributed to their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells.[5] While specific data for this compound is still emerging, the broader class of nitro-8-hydroxyquinolines has demonstrated significant cytotoxicity against various cancer cell lines.[5][6]
Proposed Mechanism of Anticancer Action:
Caption: Proposed mechanism of anticancer activity of this compound.
The chelation of intracellular metal ions by this compound can catalyze the production of ROS, leading to oxidative stress and subsequent cellular damage. This can trigger the intrinsic apoptotic pathway, culminating in cancer cell death.
Antimicrobial Activity
The antimicrobial properties of 8-hydroxyquinoline and its derivatives are well-established.[1] These compounds are effective against a broad spectrum of bacteria and fungi.[7] The mechanism of antimicrobial action is also linked to their metal-chelating ability, which can disrupt microbial growth by sequestering essential metal ions.[5] 7-Morpholinomethyl-8-hydroxyquinoline, a related compound, has been shown to be more active against Gram-positive than Gram-negative bacteria, with its potency correlating with iron chelation.[4][7] It is suggested that these compounds act as membrane-active agents through metal ion chelation.[7]
Quantitative Data on Related Compounds:
| Compound | Organism | MIC (µg/mL) |
| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | 3.9[7] |
MIC: Minimum Inhibitory Concentration
This data for a structurally similar compound suggests that this compound is likely to possess significant antimicrobial activity.
Potential Therapeutic Applications
The potent biological activities of this compound make it a promising candidate for further drug development.
-
Oncology: Its pro-apoptotic and anti-proliferative effects in cancer cells suggest its potential as a lead compound for the development of new anticancer drugs.
-
Infectious Diseases: Its broad-spectrum antimicrobial activity could be harnessed to develop new antibiotics or antifungals, particularly in the context of rising antimicrobial resistance.
Further research is needed to fully elucidate the therapeutic potential of this compound, including in vivo efficacy studies and toxicological profiling.
Future Perspectives
The development of derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogues. Furthermore, exploring the synergistic effects of this compound with existing anticancer or antimicrobial drugs could open up new therapeutic avenues.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-21). PubMed. [Link]
-
Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. (2025-06-26). PubMed. [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]
-
A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. PubMed. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Cellular Imaging with 7-Nitroquinolin-8-ol
Introduction: The Promise of Quinoline Scaffolds in Cellular Imaging
Quinoline derivatives represent a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes in biological and medical research.[1] Their rigid structure, coupled with the ability to form stable complexes with various analytes, makes them highly suitable for detecting and imaging metal ions, anions, and other biologically relevant molecules.[2][3] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a well-established chelating agent for divalent metal ions.[4] The inherent fluorescence of the 8-HQ moiety is often quenched in its free form but can be significantly enhanced upon chelation with a metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response provides a high signal-to-noise ratio, which is ideal for cellular imaging applications.[5]
This application note provides a comprehensive guide for researchers interested in exploring the potential of 7-nitroquinolin-8-ol as a novel fluorescent probe for cellular imaging. While direct literature on the cellular imaging applications of this compound is nascent, its structural similarity to other well-characterized 8-hydroxyquinoline-based probes, such as the antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline (Nitroxoline), suggests its potential as a valuable tool for visualizing intracellular metal ions.[6][7] The electron-withdrawing nitro group at the 7-position is anticipated to modulate the photophysical properties and metal-binding affinity of the 8-hydroxyquinoline core, potentially offering unique advantages in sensitivity and selectivity.
This document outlines the proposed mechanism of action, key physicochemical properties, and detailed protocols for utilizing this compound in live-cell imaging. It is intended to serve as a foundational resource for researchers in cell biology, pharmacology, and drug discovery to investigate the utility of this compound in their experimental systems.
Proposed Mechanism of Action: A "Turn-On" Sensor for Divalent Metal Ions
The proposed sensing mechanism of this compound is based on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the this compound molecule is expected to be low. This is likely due to photoinduced electron transfer (PET) from the hydroxyl group to the quinoline ring, which provides a non-radiative pathway for the decay of the excited state.
Upon chelation of a divalent metal ion, such as Zn²⁺, the lone pair of electrons on the hydroxyl group and the nitrogen atom of the quinoline ring coordinate with the metal ion. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence emission. This "turn-on" fluorescence response is directly proportional to the concentration of the target metal ion, allowing for its quantitative detection and visualization within the cellular environment.
Caption: Proposed mechanism of this compound as a "turn-on" fluorescent probe.
Physicochemical and Photophysical Properties
The following table summarizes the key properties of this compound. Note that the photophysical properties are predictive and should be experimentally determined for the specific experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [8] |
| Molecular Weight | 190.16 g/mol | [8] |
| CAS Number | 18472-01-0 | [8] |
| Predicted Photophysical Properties | ||
| Excitation Wavelength (λex) | ~370 - 420 nm | Based on similar 8-HQ derivatives |
| Emission Wavelength (λem) | ~480 - 550 nm | Based on similar 8-HQ derivatives |
| Recommended Working Concentration | 1 - 10 µM | Based on typical small molecule probes |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Standard for cell-based assays |
Experimental Protocols
I. Preparation of Reagents
A. This compound Stock Solution (10 mM)
-
Weighing: Accurately weigh 1.90 mg of this compound powder.
-
Dissolving: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
B. Cell Culture Medium and Buffers
-
Complete cell culture medium appropriate for the cell line being used (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Live Cell Imaging Solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).[9]
II. Live-Cell Imaging Protocol
This protocol provides a general guideline for staining and imaging live cells with this compound. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Caption: Experimental workflow for live-cell imaging with this compound.
Step-by-Step Method:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes or 96-well imaging plates) at a density that will result in 60-70% confluency on the day of the experiment.[10]
-
Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a working solution by diluting the stock solution in pre-warmed serum-free medium or a suitable imaging buffer to a final concentration of 1-10 µM.
-
Scientist's Note: It is crucial to use serum-free medium for staining, as serum components can sometimes bind to fluorescent probes and increase background fluorescence.
-
-
Cell Washing: Aspirate the culture medium from the cells and gently wash them once with pre-warmed PBS.
-
Probe Loading: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.
-
Expert Tip: The optimal incubation time should be determined empirically. Start with a shorter incubation time (e.g., 20 minutes) to minimize potential cytotoxicity.
-
-
Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters. Based on the predicted photophysical properties, a DAPI or a custom filter set with excitation around 400 nm and emission around 520 nm would be a good starting point. Acquire images in both the fluorescence and brightfield channels.
III. Controls and Validation
To ensure the validity of the experimental results, the following controls are recommended:
-
Untreated Control: Image unstained cells under the same imaging conditions to assess background autofluorescence.
-
Positive Control (Metal Ion Supplementation): Treat cells with a cell-permeable metal salt (e.g., ZnCl₂) prior to or during staining with this compound to confirm that the probe responds to an increase in intracellular metal ion concentration.
-
Negative Control (Chelation): Treat cells with a high-affinity metal chelator (e.g., TPEN for zinc) after staining to see if the fluorescence signal is diminished, confirming the metal-dependent nature of the fluorescence.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is not toxic to the cells.
Expected Results and Troubleshooting
Expected Results: Upon successful staining, cells are expected to exhibit a "turn-on" fluorescence signal in compartments with higher concentrations of the target metal ion. For instance, if this compound is sensitive to zinc, a diffuse cytoplasmic and potentially punctate vesicular staining pattern might be observed, reflecting the distribution of labile zinc pools.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Incubation time too short.- Low intracellular metal ion concentration. | - Verify the excitation and emission spectra of the probe.- Increase the probe concentration in a step-wise manner.- Increase the incubation time.- Use a positive control (metal ion supplementation) to confirm probe functionality. |
| High Background | - Probe concentration too high.- Incomplete washing.- Probe precipitation. | - Decrease the probe concentration.- Increase the number and duration of washes.- Ensure the probe is fully dissolved in the working solution. |
| Cell Death/Morphological Changes | - Probe-induced cytotoxicity.- Phototoxicity from imaging. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the probe concentration and/or incubation time.- Minimize light exposure during imaging (use lower laser power, shorter exposure times, and acquire fewer images). |
Conclusion
This compound holds promise as a novel fluorescent probe for cellular imaging, leveraging the well-established metal-chelating properties of the 8-hydroxyquinoline scaffold. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore its potential in visualizing intracellular metal ions. As with any new tool, careful optimization and validation are essential to ensure reliable and meaningful results. The insights gained from such studies could contribute significantly to our understanding of the roles of metal ions in cellular physiology and disease.
References
-
ACS Publications. Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry. Available at: [Link].
-
ResearchGate. Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media | Request PDF. Available at: [Link].
-
Semantic Scholar. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link].
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link].
-
PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link].
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link].
-
PMC. The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Available at: [Link].
-
ResearchGate. Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. Available at: [Link].
-
ResearchGate. Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF. Available at: [Link].
-
ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. Available at: [Link].
-
PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link].
-
MDPI. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Available at: [Link].
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link].
-
MDPI. A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Available at: [Link].
-
NIH. Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. Available at: [Link].
-
ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Available at: [Link].
-
NIH. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link].
-
Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link].
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link].
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link].
-
ResearchGate. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Available at: [Link].
-
RSC Publishing. Lighting up zinc: switchable probes for biological imaging. Available at: [Link].
-
Cimini Lab. Image-based profiling in live cells using acridine orange. Available at: [Link].
-
Frontiers. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Available at: [Link].
-
MDPI. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Available at: [Link].
-
NIH. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles. Available at: [Link].
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lighting up zinc: switchable probes for biological imaging - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01587A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 18472-01-0|RUO [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of novel derivatives from 7-nitroquinolin-8-ol
Application Note: Strategic Synthesis & Functionalization of 7-Nitroquinolin-8-ol Derivatives
Abstract
While 5-nitroquinolin-8-ol (Nitroxoline) is a well-established antibiotic and anticancer agent, its isomer This compound represents an under-explored "privileged scaffold" in medicinal chemistry. The 7-nitro isomer possesses unique electronic properties due to the ortho positioning of the nitro group relative to the hydroxyl moiety, facilitating strong intramolecular hydrogen bonding and distinct metal chelation profiles. This guide outlines high-fidelity protocols for synthesizing novel derivatives from this scaffold, focusing on three strategic vectors: (1) Reduction to the versatile 7-amino handle,[1] (2) C5-selective electrophilic substitution, and (3) 8-OH functionalization for prodrug development.
Part 1: Strategic Analysis & Synthetic Logic
The Scaffold Advantage
The this compound core offers specific regiochemical advantages over the 5-nitro isomer:
-
C5 Reactivity: With the 7-position occupied by a nitro group, the C5 position (para to the activating hydroxyl group) becomes the exclusive site for Electrophilic Aromatic Substitution (EAS), allowing for clean, regio-controlled Mannich reactions or halogenations without complex isomer separations.
-
Chelation Dynamics: The 7-nitro group withdraws electron density inductively but also participates in ortho-effects. Derivatives at this position can fine-tune the pKa of the phenolic oxygen, directly altering the stability constants of metal complexes (e.g., Zn²⁺, Cu²⁺), which is the primary mechanism of action for these ionophores.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent 7-nitro scaffold.
Figure 1: Divergent synthetic pathways from this compound. Route A accesses the amine handle; Route B exploits the open C5 position; Route C modulates solubility/bioavailability.
Part 2: Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to 7-Aminoquinolin-8-ol
Objective: Convert the electron-withdrawing nitro group to an electron-donating amino group. Challenge: Amino-hydroxyquinolines are prone to rapid oxidation (browning) in air. This reaction requires strict inert conditions.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine Monohydrate (5.0 eq) — Safer alternative to H₂ gas balloons.
-
Palladium on Carbon (Pd/C, 10% w/w) — Catalyst.
-
Ethanol (Absolute) — Solvent.
Step-by-Step Methodology:
-
Degassing: Dissolve this compound (e.g., 5 mmol) in Ethanol (50 mL). Degas the solution by bubbling Nitrogen (N₂) gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a blanket of N₂, carefully add Pd/C (10% by weight of the starting material). Caution: Pd/C can ignite solvent vapors; keep wet or under inert gas.
-
Reduction: Heat the mixture to reflux (80°C). Add Hydrazine Monohydrate dropwise over 20 minutes.
-
Observation: The yellow suspension will darken and eventually become clear or light brown as the nitro compound is consumed.
-
-
Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The starting material (high Rf, yellow) should disappear.
-
Isolation (Critical): Filter the hot solution through a Celite pad (under N₂ if possible) to remove Pd/C.
-
Immediate Derivatization: Do not isolate the free amine as a solid if possible. Use the filtrate immediately for the next step (e.g., amide coupling) to prevent oxidation. If isolation is necessary, acidify with HCl/Dioxane to precipitate the stable dihydrochloride salt.
Validation Criteria:
-
1H NMR: Disappearance of the low-field signals characteristic of protons adjacent to NO₂. Appearance of broad NH₂ peak (exchangeable with D₂O).
Protocol 2: Synthesis of 7-Sulfonamido Derivatives
Objective: Create a library of sulfonamides to explore antibacterial potency (analogous to sulfamethoxazole mechanisms).
Reagents:
-
Freshly prepared 7-Aminoquinolin-8-ol solution (from Protocol 1).
-
Arylsulfonyl Chloride (1.1 eq).
-
Pyridine (solvent/base) or DCM + Triethylamine.
Step-by-Step Methodology:
-
Setup: To the ethanolic filtrate of 7-aminoquinolin-8-ol, add Pyridine (2.0 eq) and cool to 0°C.
-
Addition: Add the sulfonyl chloride dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Precipitation: Adjust pH to ~4–5 using 1M HCl. The sulfonamide derivative typically precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
Mechanism: Nucleophilic attack of the 7-NH₂ amine on the sulfonyl sulfur, eliminating HCl.
Protocol 3: C5-Selective Mannich Reaction
Objective: Introduce solubilizing amine side chains at the C5 position. Scientific Logic: The 8-OH group is an ortho/para director. With C7 blocked by the nitro group, C5 is the exclusive site for EAS. This avoids the mixture of isomers often seen with unsubstituted 8-hydroxyquinoline.
Reagents:
-
This compound (1.0 eq).
-
Paraformaldehyde (1.2 eq) or Formalin (37% aq).
-
Secondary Amine (e.g., Morpholine, Piperazine, Diethylamine) (1.2 eq).
-
Ethanol (Solvent).
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, suspend this compound in Ethanol.
-
Reagent Prep: In a separate vial, mix the secondary amine and formalin. Stir for 5 minutes to form the iminium ion intermediate in situ.
-
Combination: Add the amine/formalin mixture to the quinoline suspension.
-
Reflux: Heat to reflux for 6–12 hours.
-
Endpoint: The reaction mixture usually becomes homogeneous upon completion.
-
-
Workup: Cool to RT. If the product precipitates, filter it.[2][3] If not, remove solvent in vacuo and triturate with Ether/Hexane to induce crystallization.
Data Presentation: Expected Chemical Shifts (1H NMR)
| Position | Proton | Approx. Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2 | Ar-H | 8.9 - 9.1 | dd |
| C3 | Ar-H | 7.5 - 7.7 | dd |
| C4 | Ar-H | 8.2 - 8.4 | dd |
| C5 | -CH₂-N | 3.8 - 4.0 | s (Singlet) |
| C6 | Ar-H | 8.6 - 8.8 | s (Singlet) |
Note: The disappearance of the C5 proton and appearance of the benzylic methylene singlet at ~3.9 ppm confirms the reaction.
Part 3: Quality Control & References
Analytical Validation Standards
For any derivative synthesized, the following purity criteria must be met before biological testing:
-
HPLC Purity: >95% (UV detection at 254 nm).
-
Elemental Analysis: Within ±0.4% of calculated values for C, H, N.
-
Metal Chelation Check: Treat a small aliquot with ZnCl₂ in methanol. A shift in UV-Vis absorption maxima (typically bathochromic shift) confirms the integrity of the 8-hydroxyquinoline chelating motif.
References
-
Prachayasittikul, V., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines."[4] Drug Design, Development and Therapy, 2013. [Link]
-
Musiol, R., et al. "Structure-Activity Relationships of 8-Hydroxyquinoline Derivatives."[4] Current Medicinal Chemistry, 2010.[5] (Contextual grounding for C5/C7 substitution effects).
-
Gionbelli, M. P., et al. "Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives."[4] Journal of Medicinal Chemistry, 2020. [Link]
-
Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Iranian Journal of Pharmaceutical Research. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Nitroquinolin-8-ol Fluorescence
Status: Operational Ticket ID: T-NQO-OPT-01 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting signal intensity, quantum yield, and sensing specificity for 7-nitroquinolin-8-ol (7-NQO) scaffolds.
Core Technical Brief: The "Dark" State Paradox
Before troubleshooting, it is critical to understand the photophysics governing your molecule. This compound is intrinsically non-fluorescent (or weakly fluorescent) in its native state.
-
The Problem (Quenching): The nitro group (
) at the 7-position is a strong electron-withdrawing group (EWG). It promotes Intersystem Crossing (ISC) from the excited singlet state ( ) to the triplet state ( ), effectively quenching fluorescence. Additionally, it can induce Photoinduced Electron Transfer (PET) , preventing radiative decay. -
The Solution (Sensing Mechanism): Optimization usually involves chemical transformation or chelation . The "signal" you are looking for is typically a "Turn-On" event where the
group is reduced to an amine ( ) or the proton transfer dynamics are altered by metal binding.
Use the following decision matrix to align your experimental goals with the molecule's behavior:
Figure 1: Strategic decision tree for optimizing 7-NQO fluorescence based on the intended analyte.
Troubleshooting Guide: Bioreductive Sensing (Hypoxia/NTR)
Context: The most robust application of 7-NQO is as a fluorogenic probe for Nitroreductase (NTR), an enzyme overexpressed in hypoxic tumors.
Issue: Low Signal-to-Noise Ratio (S/N) in Biological Media
Diagnosis: High background fluorescence or incomplete reduction of the nitro group.
| Potential Cause | Technical Explanation | Corrective Action |
| Incomplete Reduction | The | Add NADH/NADPH cofactor. NTR requires these electron donors (10-50 equiv.) to drive the reaction to completion. |
| Oxygen Interference | Oxygen competes with the nitro group for electrons (futile cycling), re-oxidizing the intermediate. | Degas buffers or conduct experiments in strict anaerobic conditions if simulating deep hypoxia. |
| pH Mismatch | The fluorescence of the reduced product (7-aminoquinolin-8-ol) is pH-dependent due to the phenolic proton. | Adjust to pH 7.4. Ensure the buffer capacity is sufficient. The phenolate form (deprotonated -OH) is often the emissive species. |
| Aggregation | Hydrophobic 7-NQO aggregates in aqueous media, causing Aggregation-Caused Quenching (ACQ). | Add surfactants. Use 1% DMSO or surfactants like CTAB/Tween-20 to maintain solubility without disrupting the enzyme. |
FAQ: "Why is my probe fluorescent before adding the enzyme?"
Answer: This indicates photo-instability or impurity .
-
Check Purity: 7-aminoquinolin-8-ol is a common synthesis byproduct. Verify purity via HPLC; even 1% contamination yields high background.
-
Light Protection: The nitro group can undergo photolysis under intense UV light. Handle solutions in amber tubes.
Troubleshooting Guide: Metal Ion Sensing & Chelation
Context: 7-NQO can bind metal ions (e.g.,
Issue: No "Turn-On" Response with Target Metal
Diagnosis: The nitro group's quenching efficiency (
Step-by-Step Optimization:
-
Solvent Tuning (The "Viscosity Effect"):
-
Theory: In low-viscosity solvents, the nitro group rotates freely, dissipating energy non-radiatively.
-
Protocol: Test fluorescence in glycerol/water mixtures or ethylene glycol . If signal increases with viscosity, the issue is rotational relaxation.
-
Fix: Encapsulate the probe in micelles or cyclodextrins (e.g., Cucurbit[7]uril) to restrict rotation [1].
-
-
Metal Selection (The "Paramagnetic Quenching" Trap):
-
Avoid:
, , .[1] These paramagnetic ions have unfilled d-shells that quench fluorescence via electron transfer, regardless of the ligand structure [2]. -
Target:
, , (Closed-shell diamagnetic ions). These are most likely to induce Chelation-Enhanced Fluorescence (CHEF).
-
-
pH Window Optimization:
-
Logic: Metal binding competes with protonation.
-
Action: Perform a pH titration.
-
pH < 4: Protonation of the pyridine nitrogen prevents metal binding.
-
pH > 10: Hydroxide ions may precipitate the metal.
-
Sweet Spot: Typically pH 7.0 - 8.5 (HEPES or Tris buffer).
-
-
Standardized Protocols
Protocol A: Determination of Quantum Yield (Relative Method)
Use this to benchmark your optimization attempts.
Reagents:
-
Reference Standard: Rhodamine B (
in water) or Quinine Sulfate ( in 0.1 M ). -
Solvent: Ethanol or PBS (match the refractive index of your sample if possible).
Steps:
-
Absorbance Match: Prepare solutions of 7-NQO and the Reference such that their absorbance at the excitation wavelength (e.g., 360-400 nm) is identical and below 0.1 OD (to avoid inner-filter effects).
-
Emission Scan: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation:
-
Where
is the refractive index of the solvent.
-
Protocol B: Nitroreductase (NTR) Activation Assay
For confirming biological activity.
-
Preparation: Dissolve 7-NQO (10 mM stock in DMSO). Dilute to 10
M in PBS (pH 7.4). -
Cofactor Addition: Add NADH (100
M final concentration). -
Enzyme Addition: Add purified NTR (1-5
g/mL) or bacterial lysate (e.g., E. coli). -
Kinetics: Monitor fluorescence emission at 500–550 nm (Excitation: ~400-450 nm) over 30 minutes at 37°C.
-
Control: Run a "No Enzyme" control to quantify spontaneous hydrolysis or NADH interference.
Visualizing the Mechanism
The following diagram illustrates the electronic states governing the "Off-On" transition.
Figure 2: The transition from the nitro-quenched dark state to the amino-active bright state.
Data Summary: Solvent Effects on Signal[1][2]
If you are not using the bioreductive pathway and need to optimize the intrinsic signal of the nitro-derivative (or its metal complex), solvent choice is paramount.
| Solvent Type | Example | Viscosity ( | Expected Effect on 7-NQO |
| Polar Protic | Water, Methanol | Low | High Quenching. Hydrogen bonding with the nitro group stabilizes the non-emissive state. |
| Polar Aprotic | DMSO, DMF | Low/Med | Moderate Signal. Disrupts H-bonding networks but allows rotational relaxation. |
| Viscous/Rigid | Glycerol, PEG | High | Signal Enhancement. Restricts rotation of the nitro group, reducing non-radiative decay. |
| Micellar | CTAB, SDS | High (Local) | Optimal. Provides a rigid, hydrophobic microenvironment. |
References
-
Supramolecular Enhancement: 7-(diethylamino)quinolin-2(1H)-one derivatives show significant quantum yield enhancement (up to 18-fold)
-
Source:
-
-
Metal Quenching Mechanisms: Analysis of 8-hydroxyquinoline derivatives confirms that paramagnetic metals (Cu, Ni) quench fluorescence, while diamagnetic metals (Zn, Cd) can enhance it by inhibiting proton transfer.
-
Source:
-
-
Nitroreductase Sensing: Nitro-substituted probes function by enzymatic reduction to the amino form, restoring the intramolecular charge transfer (ICT) mechanism required for fluorescence.
-
Source:
-
-
ESIPT & AIE: 8-hydroxyquinoline derivatives utilize Excited-State Intramolecular Proton Transfer (ESIPT).[2] Metal coordination can inhibit this, leading to "Turn-On" sensing, often coupled with Aggregation-Induced Emission (AIE) in specific solvents.[2]
-
Source:
-
Sources
Technical Support Center: Stabilizing 7-Nitroquinolin-8-ol Solutions for Long-Term Storage
Welcome to the technical support center for 7-nitroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation and long-term storage of this compound solutions. Adherence to these protocols is critical for ensuring the stability, potency, and reproducibility of your experimental results.
Introduction: The Challenge of Stability
This compound is a quinoline derivative with a molecular formula of C₉H₆N₂O₃.[1] Its structure, featuring a nitro group and a hydroxyl group on the quinoline scaffold, makes it a valuable intermediate in synthetic organic chemistry.[1] However, these same functional groups contribute to its potential instability in solution over time. Factors such as solvent choice, pH, light exposure, and temperature can significantly impact the integrity of your this compound solutions, leading to degradation and unreliable experimental outcomes. This guide provides a comprehensive framework for mitigating these challenges.
Core Principles of this compound Solution Stability
The long-term stability of this compound solutions hinges on controlling key environmental and chemical factors. The underlying principle is to minimize the potential for chemical reactions that lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A structurally similar compound, nitroxoline (8-hydroxy-5-nitroquinoline), is dissolved in DMSO at concentrations as high as 40 mg/mL and stored at -20°C.[2]
-
Expertise & Experience: DMSO is a polar aprotic solvent that can effectively solvate this compound, preventing precipitation. Its aprotic nature minimizes the risk of proton-transfer reactions that could initiate degradation. While alcohols like ethanol and methanol can also be used, they are generally more reactive and may not be ideal for long-term storage.[3][4]
Q2: What is the optimal storage temperature for this compound solutions?
A2: For long-term stability, it is highly recommended to store this compound solutions at -20°C or lower . Storage at refrigerated temperatures (2-8°C) may be suitable for short-term use (a few days to a week), but freezing is crucial for minimizing degradation over weeks or months.[2][5]
-
Causality: Lowering the temperature significantly reduces the kinetic energy of molecules, thereby slowing down the rate of all chemical reactions, including degradation pathways.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change, typically a darkening or shift to a brownish hue, is a common indicator of degradation. This is often due to oxidation of the phenolic hydroxyl group or reactions involving the nitro group.[6] If you observe a color change, it is advisable to prepare a fresh solution.
Q4: Can I store my this compound solution in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended . The stability of quinoline derivatives is often pH-dependent, with increased decomposition at higher pH values.[6][7] If your experimental protocol requires an aqueous solution, prepare it fresh from a frozen DMSO stock solution immediately before use.
Q5: How does pH affect the stability of this compound?
A5: The pH of the solution is a critical factor. The phenolic hydroxyl group can be deprotonated under alkaline conditions, forming a phenoxide that is more susceptible to oxidation.[6] Conversely, under strongly acidic conditions, the quinoline nitrogen can be protonated, which may also influence stability.[6] For aqueous applications, it is best to work at a neutral or slightly acidic pH and for the shortest time possible.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Precipitation in the stock solution upon thawing. | 1. Concentration too high: The solubility limit may have been exceeded at lower temperatures. 2. Solvent evaporation: Improper sealing of the storage vial can lead to increased concentration. 3. Degradation: The degradation products may be less soluble. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration. 2. Ensure vials are tightly capped with appropriate seals (e.g., PTFE-lined caps) to prevent solvent loss. 3. If the precipitate does not redissolve with warming, it is likely a degradation product. Discard the solution and prepare a fresh one. |
| Loss of biological activity or inconsistent experimental results. | 1. Chemical degradation: The compound has degraded over time due to improper storage. 2. Photodegradation: Exposure to light, especially UV, can cause decomposition of quinoline derivatives.[6] 3. Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation. | 1. Always prepare fresh working solutions from a validated stock. For critical experiments, use a newly prepared stock solution. 2. Protect solutions from light by storing them in amber vials and minimizing exposure to ambient light during handling.[6] 3. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Color change of the solution (e.g., yellowing, browning). | Oxidation/Degradation: The phenolic hydroxyl group and the nitro group are susceptible to oxidation, leading to the formation of colored byproducts.[6] | This is a clear sign of degradation. The solution should be discarded, and a fresh stock should be prepared. To prevent this, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a stable, high-concentration stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile amber glass vial on a calibrated analytical balance.
-
Weighing: Carefully weigh the desired amount of this compound powder directly into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Sealing: Immediately and tightly seal the vial.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the vial at -20°C or -80°C.
Protocol 2: Photostability Testing of this compound Solutions
Objective: To assess the sensitivity of this compound solutions to light exposure. This is crucial for understanding handling and storage requirements.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Clear and amber microcentrifuge tubes or vials
-
Aluminum foil
-
A controlled light source (e.g., a photostability chamber with a near UV fluorescent lamp).[8]
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare three sets of identical samples by diluting the stock solution to a suitable concentration in the chosen solvent.
-
Sample Groups:
-
Group A (Light Exposed): Aliquot the solution into clear vials.
-
Group B (Dark Control): Aliquot the solution into clear vials and wrap them completely in aluminum foil.
-
Group C (Amber Vial Control): Aliquot the solution into amber vials.
-
-
Exposure: Place all three groups side-by-side in a photostability chamber. Expose the samples to a controlled light source, for instance, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each group for analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Interpretation: Compare the concentration of the parent compound in Group A to that in Groups B and C. A significant decrease in concentration in Group A relative to the controls indicates photodegradation.
Visualizing Stability Factors and Workflows
Logical Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Key Factors Influencing Degradation
Caption: Major factors leading to the degradation of this compound.
References
-
Fernández-Prada, C., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 941. MDPI. Retrieved from [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
Valko, M., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(23), 5727. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Jenkins, T. F., et al. (1995). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. DTIC. Retrieved from [Link]
Sources
- 1. This compound|CAS 18472-01-0|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Selectivity of 7-Nitroquinolin-8-ol for Specific Metal Ions
Welcome to the technical support center for 7-nitroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the selectivity of this compound in metal ion chelation experiments.
Introduction to this compound and Metal Ion Selectivity
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent.[1][2] The core of its function lies in the bidentate chelation of metal ions through the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group, forming a stable five-membered ring. The introduction of an electron-withdrawing nitro group at the 7-position significantly influences the electronic properties of the ligand, thereby altering its acidity (pKa) and its affinity for various metal ions.[1] Achieving high selectivity for a specific metal ion in a mixture is a common challenge. This guide will address frequently encountered issues and provide systematic approaches to enhance selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chelation of metal ions by this compound?
The chelation process involves the formation of coordinate bonds between a central metal ion and the this compound ligand. The ligand acts as a Lewis base, donating a pair of electrons from both the quinoline nitrogen and the deprotonated hydroxyl oxygen to the metal ion, which acts as a Lewis acid. This bidentate chelation results in a stable metal complex. The stability and selectivity of this complex are governed by factors such as the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, the solvent system, and the presence of other competing ions.
Q2: How does the nitro group at the 7-position affect the chelating properties compared to the parent 8-hydroxyquinoline?
The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the 7-position has two primary effects:
-
Increased Acidity: It lowers the pKa of the hydroxyl group at the 8-position.[1] This means that this compound can be deprotonated and form complexes at a lower pH compared to 8-hydroxyquinoline. This property can be exploited to achieve selectivity in acidic conditions where other chelators might not be effective.
-
Modified Electron Density: The altered electron distribution on the quinoline ring system affects the basicity of the nitrogen and oxygen donor atoms. This, in turn, influences the stability of the formed metal complexes. For instance, this modification can enhance the affinity for certain metal ions over others.
Q3: Which metal ions does this compound typically bind to, and what is the general order of stability?
While specific stability constants for this compound are not extensively documented for all metal ions, the behavior of 8-hydroxyquinoline derivatives generally follows the Irving-Williams series for divalent metal ions.[1] This series predicts the stability of high-spin octahedral complexes as:
Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)
Therefore, it is expected that this compound will form its most stable complexes with Cu(II). Studies on similar 5-nitro-8-hydroxyquinoline derivatives have shown a metal binding affinity at pH 7.4 in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III).[3]
Troubleshooting Guide: Enhancing Selectivity
This section provides a structured approach to troubleshoot and optimize the selective chelation of a target metal ion in the presence of interfering ions.
Problem 1: Low or No Chelation of the Target Metal Ion
Possible Causes:
-
Incorrect pH of the solution.
-
Precipitation of the metal hydroxide.
-
Inappropriate solvent system.
-
Degradation of the this compound ligand.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no chelation.
Step-by-Step Protocol:
-
Verify and Optimize pH:
-
Rationale: The formation of the metal-ligand complex is highly pH-dependent. The hydroxyl group of this compound must be deprotonated to bind the metal ion.
-
Action: Use a calibrated pH meter to measure the pH of your solution. Create a pH profile for your complexation reaction by measuring the extent of chelation (e.g., by UV-Vis spectrophotometry) over a range of pH values. This will help you identify the optimal pH for your target metal ion. For many divalent metals, complexation with 8-hydroxyquinoline derivatives starts in the acidic to neutral pH range.[4] Due to the electron-withdrawing nitro group, the optimal pH for this compound may be lower than that for 8-hydroxyquinoline.
-
-
Inspect for Metal Hydroxide Precipitation:
-
Rationale: At higher pH values, many metal ions will precipitate as metal hydroxides, making them unavailable for chelation.
-
Action: Visually inspect the solution for any turbidity or precipitate. If precipitation is suspected, consult the solubility product (Ksp) of the metal hydroxide to determine the pH at which it will precipitate at your working concentration. If necessary, lower the pH or add a weak auxiliary complexing agent that keeps the metal in solution without strongly competing with this compound.
-
-
Evaluate the Solvent System:
-
Rationale: The polarity and coordinating ability of the solvent can significantly impact the stability of the metal complex.[5]
-
Action: this compound and its metal complexes are often more soluble in organic solvents or aqueous-organic mixtures. If you are working in a purely aqueous system, consider using a co-solvent such as ethanol, methanol, or DMSO to improve solubility and complex formation. The choice of solvent can also influence the selectivity.
-
-
Assess Ligand Purity and Integrity:
-
Rationale: Impurities in the this compound or its degradation can lead to poor chelation efficiency.
-
Action: Verify the purity of your ligand using techniques like NMR, IR, or melting point determination. If degradation is suspected, synthesize and purify a fresh batch. A general synthesis involves the nitration of 8-hydroxyquinoline.[6]
-
Problem 2: Interference from Non-Target Metal Ions
Possible Causes:
-
Similar stability constants of the target and interfering metal ion complexes.
-
Non-optimal pH, leading to the co-chelation of multiple metal ions.
Strategies for Enhancing Selectivity:
-
pH Control:
-
Rationale: The formation of metal complexes with this compound occurs at different pH ranges for different metal ions. This can be exploited to achieve selectivity.
-
Workflow:
Caption: Workflow for enhancing selectivity using pH control.
-
Protocol:
-
Prepare separate solutions of your target metal ion and each of the potential interfering ions with this compound.
-
For each solution, measure the absorbance of the metal complex at its λ_max across a wide pH range (e.g., pH 2 to 10) to generate a pH-formation curve.
-
Compare the curves to identify a pH window where the complex of the target ion is formed efficiently, while the formation of the interfering ion complexes is minimal. For example, Cu(II) complexes with 8-hydroxyquinoline derivatives can often be formed at a lower pH than those of Co(II) or Ni(II).[4]
-
-
-
Use of Masking Agents:
-
Rationale: A masking agent is a reagent that forms a more stable complex with the interfering ion than with the target ion, thus preventing the interfering ion from reacting with this compound.
-
Common Masking Agents and Their Targets:
-
| Masking Agent | Target Interfering Ions | Notes |
| Cyanide (CN⁻) | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Caution: Highly Toxic! Use in a well-ventilated fume hood with appropriate personal protective equipment. |
| Triethanolamine | Al(III), Fe(III), Mn(II) | Forms colorless complexes. |
| Fluoride (F⁻) | Al(III), Fe(III), Ti(IV) | Can interfere with some metal-ligand complexes. |
| Thiourea | Cu(II) | Can be used to mask copper when it is the interfering ion. |
-
Solvent Extraction:
-
Rationale: The extractability of metal chelates into an organic solvent can differ, providing a means of separation.[5]
-
Protocol:
-
Dissolve this compound in an immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
Adjust the pH of your aqueous sample containing the metal ions to a value where the target metal forms a neutral chelate.
-
Mix the aqueous and organic phases vigorously to facilitate the extraction of the target metal chelate into the organic phase.
-
Separate the two phases. The target metal will be in the organic phase, while interfering ions may remain in the aqueous phase. The efficiency of extraction is pH-dependent.[5]
-
-
Problem 3: Unexpected Spectroscopic Results (UV-Vis or Fluorescence)
Possible Causes:
-
Formation of different stoichiometric complexes (e.g., 1:1 vs. 1:2 metal-to-ligand ratio).
-
Fluorescence quenching by paramagnetic metal ions.
-
Solvent effects on the spectroscopic properties.
Troubleshooting Steps:
-
Determine Stoichiometry:
-
Rationale: The stoichiometry of the complex can affect its molar absorptivity and emission properties.
-
Action: Use the continuous variation method (Job's plot) or the mole-ratio method to determine the metal-to-ligand ratio of your complex under your experimental conditions.[4]
-
-
Consider Paramagnetic Quenching:
-
Rationale: Paramagnetic metal ions like Cu(II), Ni(II), Co(II), and Fe(III) can quench the fluorescence of the ligand through energy or electron transfer processes.[7] Diamagnetic ions like Zn(II), Cd(II), and Al(III) often lead to fluorescence enhancement.[8]
-
Action: If you are working with a paramagnetic ion and observing low fluorescence, this is an expected outcome. If you are aiming for a fluorescent signal, you may need to target a diamagnetic ion.
-
-
Evaluate Solvent Effects:
-
Rationale: The polarity and viscosity of the solvent can influence the absorption and emission maxima, as well as the quantum yield of the complex.
-
Action: Record the spectra of your complex in different solvents to understand the impact of the solvent environment. Ensure that you are using the same solvent for all comparative measurements.
-
Data Summary
The following table provides a qualitative overview of the expected behavior of this compound with various divalent metal ions, based on the known properties of 8-hydroxyquinoline derivatives.
| Metal Ion | Expected Stability | Typical pH for Chelation | Expected Fluorescence | Potential Interferences |
| Cu(II) | Very High | Acidic to Neutral | Quenched | Ni(II), Co(II) |
| Ni(II) | High | Slightly Acidic to Neutral | Quenched | Co(II), Zn(II) |
| Co(II) | High | Slightly Acidic to Neutral | Quenched | Ni(II), Zn(II) |
| Zn(II) | Moderate | Neutral to Slightly Basic | Enhanced | Co(II), Ni(II), Cd(II) |
| Fe(II) | Moderate | Slightly Acidic to Neutral | Quenched | Co(II), Ni(II) |
| Mn(II) | Low | Neutral to Basic | Quenched | Most other divalent ions |
References
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Nagy, V. E., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
-
Gülcan, H. O., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences, 1(1). [Link]
-
Memon, A. A., et al. (2005). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 27(5), 482-486. [Link]
- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
- Stary, J. (1963).
-
Zhang, X., et al. (2015). The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. Physical Chemistry Chemical Physics, 17(34), 22184-22191. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, Z. H. (2015). Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. Journal of Molecular Structure, 1098, 32-40. [Link]
-
Yang, J., et al. (2023). Selective Extraction of Cu (II) Using Novel C=O–NOH. Solvent Extraction and Ion Exchange, 41(6), 789-809. [Link]
Sources
- 1. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. brieflands.com [brieflands.com]
- 7. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 7-Nitroquinolin-8-ol Binding Kinetics
The following technical support guide addresses the specific challenges of characterizing 7-nitroquinolin-8-ol (7-NQO) binding kinetics. This compound, a derivative of the 8-hydroxyquinoline scaffold, presents unique physicochemical properties—specifically regarding metal chelation, protonation states, and optical interference—that often confound standard kinetic assays like Surface Plasmon Resonance (SPR) and Fluorescence Polarization/Quenching.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Binding Kinetics for this compound (CAS: 18472-01-0)
Part 1: Physicochemical Pre-Check & Assay Readiness
Before initiating kinetic runs, you must validate the compound's behavior in your assay buffer. 7-NQO is not a passive ligand; it is an active chelator and a pH-sensitive chromophore.
Q1: My compound precipitates upon dilution into the assay buffer. How do I maintain solubility?
Diagnosis: 7-NQO is hydrophobic and prone to π-stacking aggregation, particularly when the 8-hydroxyl group is protonated (neutral form). Solution:
-
Check pH vs. pKa: The 7-nitro group is electron-withdrawing, lowering the pKa of the 8-hydroxyl group compared to the parent 8-hydroxyquinoline (pKa ~9.8). The pKa of 7-NQO is likely shifted to the 6.0–7.0 range .
-
Action: Ensure your assay pH is > 7.4 . At this pH, the compound exists primarily as the anionic phenolate, which is significantly more soluble than the neutral species.
-
-
Disrupt Aggregation: Use a non-ionic detergent.
-
Protocol: Add 0.05% Tween-20 or 0.01% Triton X-100 to the running buffer.
-
-
DMSO Step-Down: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate step (e.g., 10% DMSO) to prevent "crashing out."
Q2: I am seeing high background signal in my fluorescence binding assay. Is the compound autofluorescent?
Diagnosis: Yes, but the greater issue is likely the Inner Filter Effect (IFE) . 7-NQO is yellow-orange, absorbing strongly in the 300–400 nm range. If your protein's excitation (e.g., Tryptophan at 280nm) or emission (340nm) overlaps with the compound's absorbance, the compound will absorb the light, mimicking "quenching" or binding. Solution:
-
Measure Absorbance: Run a UV-Vis scan of 7-NQO (1–100 µM) in your exact assay buffer.
-
Correction Factor: If
, apply the IFE correction formula:-
Reference: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy.
-
Part 2: Surface Plasmon Resonance (SPR) Troubleshooting
SPR is the gold standard for kinetics, but 7-NQO is a "fragment-like" molecule (MW ~190 Da) that often displays fast-on/fast-off kinetics, resulting in square-wave sensorgrams that are difficult to fit.
Q3: The sensorgrams look like "square waves" with no curvature. I cannot fit or .
Diagnosis: The binding is too fast for the instrument's sampling rate (Fast Kinetics), or the affinity is too weak (
-
Switch to Equilibrium Analysis: Do not attempt to fit a 1:1 kinetic model to square waves. Plot the steady-state response (
) against concentration ( ) and fit to the Langmuir isotherm: -
Increase Acquisition Rate: If your instrument allows, increase the data collection rate to 10 Hz or 40 Hz .
-
Cooling: Lower the assay temperature to 10°C . This slows down the reaction rates (
decreases), potentially revealing curvature.
Q4: I see binding to the reference channel (negative control). Is it non-specific binding (NSB)?
Diagnosis: 7-NQO is a metal chelator. If your reference surface contains Nickel (NTA chips) or unblocked carboxyl groups, 7-NQO will bind avidly. Solution:
-
Avoid NTA Chips: Never use Ni-NTA chips for 7-NQO kinetics. The compound will strip the nickel or bind to it. Use Streptavidin (SA) or Covalent Coupling (CM5) chips.
-
Buffer Additives: Add 3 mM EDTA to the running buffer. This sequesters trace metals in the buffer that might otherwise mediate bridging interactions between the compound and the matrix.
Q5: The signal does not return to baseline (drift).
Diagnosis: This often indicates promiscuous aggregation on the sensor surface. Solution:
-
Flow Rate Test: Run the assay at three different flow rates (e.g., 30, 60, 90 µL/min). If the binding response (
) changes with flow rate, the interaction is mass-transport limited or aggregation-driven, not a true 1:1 interaction.
Part 3: Data Visualization & Workflows
Troubleshooting Logic Flow
Use this diagram to diagnose the root cause of kinetic anomalies.
Figure 1: Decision tree for diagnosing 7-NQO kinetic failures in SPR/BLI assays.
Solvent & Buffer Compatibility Matrix
| Parameter | Recommended Range | Critical Notes for 7-NQO |
| DMSO | 1% – 5% | Keep constant in all cycles to avoid "bulk shift" errors. Match running buffer exactly. |
| pH | 7.2 – 8.0 | Avoid pH < 6.0. Protonation of 8-OH leads to precipitation and loss of electrostatic binding. |
| EDTA | 1 – 3 mM | Mandatory to prevent trace metal interference (unless studying metallo-binding). |
| Detergent | 0.005% – 0.05% | Tween-20 or P-20. Essential to prevent hydrophobic aggregation of the nitro-aromatic rings. |
| Temperature | 10°C – 25°C | Lower temperatures (10°C) help resolve fast kinetics ( |
Part 4: Protocol for Validating Specific Binding
To ensure the signal you observe is driven by the target binding pocket and not promiscuous interactions, perform this Competition Assay :
-
Immobilize Target: Capture your protein on the sensor chip.
-
Saturate Active Site: Inject a known high-affinity inhibitor (competitor) at
concentration. Ensure the signal saturates. -
Inject 7-NQO: While the competitor is still bound (or co-injected), inject 7-NQO.
-
Analysis:
-
Result A (Specific): No additional binding signal is observed. 7-NQO competes for the same site.
-
Result B (Non-Specific): Signal increases additively. 7-NQO is binding to a secondary site or the matrix (NSB).
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86266, this compound. Retrieved February 4, 2026, from [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][2] (Standard text for Inner Filter Effect corrections).
-
Cytiva (formerly GE Healthcare). (2025). Surface Plasmon Resonance Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
- Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive guide to SPR-based assays in drug discovery. Methods in Molecular Biology, 716, 29-58.
-
Enzymlogic. (2024). Binding Kinetics of Drug-Target Interactions. Retrieved February 4, 2026, from [Link]
Sources
Validation & Comparative
Technical Validation Guide: 7-Nitroquinolin-8-ol as a Selective Zn(II) Sensor
Executive Summary
This guide validates the application of 7-nitroquinolin-8-ol (7-NQ) as a specialized fluorogenic sensor for Zinc (Zn²⁺) ions. Unlike the parent compound 8-hydroxyquinoline (8-HQ), which exhibits broad-spectrum metal binding, the introduction of a nitro group at the C-7 position significantly alters the electronic landscape (pKa modulation) and coordination geometry.
Recent crystallographic and photophysical studies (e.g., Araškov et al., 2021) confirm that 7-NQ forms a stable, trans-coordinated complex with Zn(II), resulting in a distinct photoluminescent response. This guide compares 7-NQ against standard alternatives, detailing the mechanism of action, experimental protocols, and performance metrics required for validation in biological and environmental matrices.
Mechanism of Action: The "Turn-On" Response[1]
The sensing capability of 7-NQ relies on the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET) .
Ligand Design & Chelation
-
Free Ligand (Quenched State): In its free form, 7-NQ exhibits weak fluorescence. The nitro group at position 7 acts as a strong electron-withdrawing group, promoting non-radiative decay pathways and stabilizing the protonated nitrogen via intramolecular hydrogen bonding (O-H···N).
-
Zn(II) Complexation (Fluorescent State): Upon binding Zn²⁺, the phenolic proton is displaced. The Zn²⁺ ion coordinates with the pyridyl nitrogen and the phenolate oxygen. This chelation:
-
Inhibits ESIPT: Prevents the tautomerization to the non-fluorescent keto form.
-
Rigidifies the Scaffold: Reduces vibrational relaxation, enhancing quantum yield.
-
Geometry: Crystallographic data indicates a distorted octahedral geometry where Zn(II) is trans-coordinated by two 7-NQ ligands, often with axial water molecules.[1][2]
-
Mechanistic Pathway Diagram
Figure 1: Mechanism of fluorescence enhancement upon Zn(II) binding. The coordination locks the ligand structure, preventing proton transfer and activating radiative decay.
Comparative Performance Analysis
To validate 7-NQ, it must be benchmarked against the parent scaffold (8-HQ) and the 5-nitro isomer (Nitroxoline).
Table 1: Sensor Performance Comparison
| Feature | This compound (7-NQ) | 8-Hydroxyquinoline (8-HQ) | Nitroxoline (5-Nitro-8-HQ) |
| Primary Target | Zn²⁺ (Fluorescent) | Al³⁺, Zn²⁺, Mg²⁺ (Broad) | Fe²⁺, Cu²⁺ (Colorimetric) |
| Selectivity Mechanism | Steric hindrance at C-7 + Electronic tuning | General chelation (Non-selective) | Redox potential modulation |
| pKa (OH group) | ~6.5 - 7.0 (Lowered by NO₂) | ~9.9 | ~6.0 |
| Detection Mode | Fluorescence Turn-On | Fluorescence Turn-On | Absorbance / Quenching |
| Interference | Low interference from Ca²⁺/Mg²⁺ | High interference from Al³⁺ | High interference from Fe³⁺ |
| LOD (Typical) | Low micromolar / Nanomolar* | Micromolar | Micromolar |
-
Why 7-NQ for Zn²⁺? The 7-nitro group lowers the pKa, allowing binding at physiological pH (7.4) more effectively than unsubstituted 8-HQ. Furthermore, the steric bulk at position 7 can destabilize complexes with smaller or different coordination geometry requirements (like Al³⁺), enhancing selectivity for Zn²⁺.
Experimental Validation Protocols
This section outlines the standard operating procedure (SOP) for validating 7-NQ as a Zn²⁺ sensor.
Synthesis of the Zn(II) Complex (Reference Standard)
Based on Araškov et al. (2021) methodology.
-
Reagents: Dissolve this compound (0.5 mmol) in 10 mL of warm 1,4-dioxane.
-
Metal Addition: Add Zn(CH₃COO)₂·2H₂O (0.25 mmol) dissolved in 5 mL of water.
-
Reaction: Stir the mixture at reflux for 2 hours.
-
Isolation: Cool to room temperature. The complex [Zn(7-NQ)₂(H₂O)₂] will precipitate or crystallize.
-
Characterization: Verify via IR (shift in C=N stretch) and elemental analysis.
Fluorescence Titration Protocol
Objective: Determine the Limit of Detection (LOD) and Binding Constant (Ka).
-
Stock Solution: Prepare a 1.0 mM stock of 7-NQ in DMSO.
-
Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4, 1% DMSO).
-
Titration:
-
Add aliquots of Zn²⁺ standard solution (0 – 50 µM).
-
Record emission spectra (Excitation: ~380-400 nm; Emission: ~500-550 nm) after 2 minutes of equilibration.
-
-
Data Analysis:
-
Plot Fluorescence Intensity (
) vs. . -
Use the Benesi-Hildebrand equation to calculate
. -
Calculate LOD =
(where is the SD of the blank and is the slope).
-
Validation Workflow Diagram
Figure 2: Step-by-step workflow for validating the sensitivity and selectivity of the 7-NQ sensor.
Critical Interpretation of Results
When analyzing your experimental data, look for these key indicators of successful validation:
-
Spectral Shift: A significant bathochromic shift (red shift) in absorption upon Zn binding is expected due to the stabilization of the ligand's electronic state.
-
Isoemissive Point: The presence of a clear isoemissive point in the UV-Vis titration indicates a clean 1:1 or 1:2 equilibrium without side reactions.
-
Selectivity Profile:
-
Zn²⁺: Strong fluorescence enhancement.
-
Cu²⁺/Fe²⁺: Likely fluorescence quenching (paramagnetic effect). This confirms the sensor is selective for Zn²⁺ in terms of "turn-on" response, though it may still bind other metals.
-
Ca²⁺/Mg²⁺: Minimal response expected due to lower binding affinity at the specific pH or lack of electronic resonance matching.
-
References
-
Araškov, J. B., et al. (2021).[2] "Synthesis, characterization and biological activity of Zn(II), Cd(II) and Hg(II) complexes with this compound." Journal of Molecular Structure, 1240, 130512.[2]
-
Prachayasittikul, V., et al. (2013).[3] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.
-
BenchChem. (2025). "this compound Structure and Properties."
-
Serbian Crystallographic Society. (2021). "Abstracts: Zn(II) complexes with this compound." XXVII Conference of the Serbian Crystallographic Society.
Sources
A Comparative Analysis of 7-Nitroquinolin-8-ol and 8-Hydroxyquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 7-nitroquinolin-8-ol and its parent compound, 8-hydroxyquinoline. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison of their properties but also to delve into the underlying chemical principles that govern their performance. We will explore their synthesis, metal chelation capabilities, fluorescence characteristics, and biological activities, supported by experimental data and detailed protocols to enable researchers to conduct their own investigations.
While extensive data exists for the widely studied 8-hydroxyquinoline, specific experimental values for this compound are less prevalent in the current literature. This guide, therefore, serves a dual purpose: to present a direct comparison where data is available and to provide a foundational framework and validated methodologies for researchers to generate and contribute new data on this intriguing derivative.
At a Glance: Key Physicochemical and Performance Differences
| Property | 8-Hydroxyquinoline (8HQ) | This compound (7-NO₂-8HQ) | Impact of the Nitro Group at C7 |
| Molecular Weight | 145.16 g/mol | 190.15 g/mol | Increased molecular weight. |
| pKa (Phenolic OH) | ~9.8 | Expected to be lower than 8HQ | The electron-withdrawing nitro group increases the acidity of the hydroxyl group. |
| Metal Chelation | Broad-spectrum chelator for numerous metal ions.[1][2][3] | Expected to be a strong chelator, with potentially altered metal ion selectivity and complex stability. | The nitro group can influence the electron density of the chelating nitrogen and oxygen atoms, affecting coordination bond strength and metal preference. |
| Fluorescence | Weakly fluorescent; fluorescence is enhanced upon metal chelation.[4][5] | Fluorescence properties are not well-documented but are expected to be influenced by the nitro group, which can act as a fluorescence quencher. | The presence of a nitro group often leads to quenching of fluorescence through non-radiative decay pathways. |
| Antimicrobial Activity | Broad-spectrum antibacterial and antifungal activity.[1][6][7] | Limited specific data available, but derivatives with substitutions at the 7-position have shown potent antimicrobial activity.[4] | The nitro group can enhance antimicrobial potency, as seen in the isomeric 5-nitro-8-hydroxyquinoline (Nitroxoline).[8][9] |
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines.[9] | Specific IC₅₀ values are not readily available, but related 7-substituted derivatives show significant cytotoxicity. | The nitro group is a common pharmacophore in cytotoxic compounds and is expected to modulate the biological activity. |
The Decisive Influence of the C7-Nitro Moiety
The introduction of a nitro group (-NO₂) at the 7-position of the quinoline ring is a pivotal structural modification that significantly alters the electronic and, consequently, the chemical and biological properties of the 8-hydroxyquinoline scaffold. This electron-withdrawing group exerts its influence through both inductive and resonance effects, leading to a cascade of changes that differentiate this compound from its parent compound.
Understanding the Electron-Withdrawing Effect
The nitro group is one of the strongest electron-withdrawing groups. Its presence on the aromatic ring system depletes electron density from the quinoline core. This has several key consequences:
-
Increased Acidity: The electron-withdrawing nature of the nitro group stabilizes the phenoxide anion formed upon deprotonation of the 8-hydroxyl group. This results in a lower pKa for the phenolic proton, making this compound a stronger acid than 8-hydroxyquinoline. This increased acidity can have profound effects on its metal chelation behavior and biological interactions.
-
Modulation of Chelation: The core of 8-hydroxyquinoline's functionality lies in its ability to act as a bidentate chelating agent, coordinating to metal ions through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.[1][2][3] The electron-withdrawing nitro group at the C7 position can influence the electron density on these donor atoms, thereby altering the stability and selectivity of the resulting metal complexes.
-
Impact on Biological Activity: The electronic modifications brought about by the nitro group can significantly impact the molecule's interaction with biological targets. This can lead to enhanced or altered antimicrobial and cytotoxic activities. For instance, the well-known antimicrobial agent nitroxoline (5-nitro-8-hydroxyquinoline) owes much of its potency to the presence of the nitro group.[8][9]
Experimental Deep Dive: Protocols for Comparative Analysis
To foster further research and a deeper understanding of the comparative performance of these two compounds, we provide the following detailed experimental protocols. These methods are designed to be self-validating and are grounded in established scientific principles.
Synthesis of this compound
While a direct, optimized synthesis for this compound is not widely published, a plausible route involves the nitration of 8-hydroxyquinoline. The challenge lies in achieving regioselectivity for the 7-position over the more activated 5-position. A potential strategy could involve the protection of the 5-position, followed by nitration and deprotection. Alternatively, direct nitration under carefully controlled conditions might yield a separable mixture of isomers.
Illustrative Nitration Protocol (Adaptable for 7-Nitro Isomer Synthesis):
This protocol is adapted from the nitration of 7-methylquinoline and would require optimization for 8-hydroxyquinoline to favor 7-substitution.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 8-hydroxyquinoline in concentrated sulfuric acid at 0-5 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0-5 °C.
-
Slow Addition: Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: The crude product, likely a mixture of 5-nitro and 7-nitro isomers, can be purified by column chromatography or fractional crystallization to isolate the this compound.
Caption: A generalized workflow for the synthesis of this compound via nitration of 8-hydroxyquinoline.
Comparative Analysis of Metal Chelation
The stability of the metal complexes formed by these ligands can be quantitatively compared by determining their formation constants (stability constants). A common and reliable method for this is spectrophotometric titration.
Protocol: Spectrophotometric Determination of Metal Complex Stability Constants
-
Preparation of Solutions: Prepare stock solutions of the ligand (8-hydroxyquinoline or this compound) and the metal salt (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable buffer solution of known pH.
-
Spectrophotometric Titration: In a series of cuvettes, keep the concentration of the metal ion constant while varying the concentration of the ligand.
-
Data Acquisition: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Data Analysis: Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.[11] The stability constant can then be calculated from the absorbance data.[12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cation Cross-Reactivity of 7-Nitroquinolin-8-ol
For researchers and professionals in drug development and analytical chemistry, the precise selection of chelating agents is paramount. 8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized for their potent metal-binding capabilities and diverse applications, from antimicrobial agents to fluorescent sensors.[1][2] This guide focuses on a specific derivative, 7-nitroquinolin-8-ol, providing an in-depth analysis of its cross-reactivity with various cations. The introduction of an electron-withdrawing nitro group at the 7-position of the quinoline ring is expected to modulate the electronic properties of the chelating core, potentially influencing its affinity and selectivity for different metal ions.[3]
This document moves beyond a simple recitation of facts. It is designed to provide a foundational understanding of the principles governing the interaction of this compound with cations and to present a robust experimental framework for evaluating its selectivity. Our objective is to equip you with the knowledge to critically assess the suitability of this compound for your specific application, be it as a selective sensor, a targeted therapeutic, or a component in a complex chemical system.
The Principle of Cation Chelation by this compound
This compound, like its parent compound 8-hydroxyquinoline, functions as a bidentate chelating agent. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as donor atoms, forming a stable five-membered ring upon coordination with a metal ion.[4][5] The stability of the resulting metal complex is a key determinant of the compound's utility.
The presence of the nitro group at the 7-position is a critical modification. As an electron-withdrawing group, it reduces the electron density on the quinoline ring system, including the donor atoms.[3] This electronic perturbation can significantly alter the binding affinity for various cations compared to the unsubstituted 8-hydroxyquinoline. The degree of this alteration is dependent on the specific cation, its charge, ionic radius, and its electronic configuration, which opens the possibility of tailored selectivity.
Below is a diagram illustrating the fundamental chelation mechanism.
Caption: Chelation of a metal cation by this compound.
Experimental Design for Cross-Reactivity Assessment
To empirically determine the selectivity of this compound, a systematic cross-reactivity study is essential. The following protocol is designed to be self-validating and provides a clear rationale for each step. We will utilize UV-Visible spectrophotometry, a widely accessible and reliable technique for monitoring the formation of metal-ligand complexes, which often results in a noticeable shift in the absorption spectrum.[4]
Rationale for Experimental Choices
-
Choice of Solvent: A buffered aqueous solution with a controlled pH is crucial, as the deprotonation of the hydroxyl group is a prerequisite for chelation. The choice of buffer should be one that does not interact with the cations being tested. A non-coordinating buffer like HEPES is a suitable choice.
-
Selection of Cations: A diverse panel of cations is selected to probe the selectivity of this compound. This panel should include cations with varying charges, ionic radii, and coordination preferences. For this hypothetical study, we will consider a range of biologically and environmentally relevant cations: Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, Ca²⁺, and Mg²⁺.
-
Concentration Ranges: The concentration of this compound should be kept constant, while the concentration of the cations is varied. This allows for the determination of the stoichiometry of the complex and the binding affinity.
Experimental Workflow Diagram
The following diagram outlines the key steps in the spectrophotometric titration experiment.
Sources
Safety Operating Guide
Personal protective equipment for handling 7-nitroquinolin-8-ol
Part 1: Executive Safety Strategy (The "Why" & The Hazard)
Core Directive: Do not rely solely on the limited H-codes often found on "Research Use Only" Safety Data Sheets (SDS) for this specific isomer. While some vendors classify 7-nitroquinolin-8-ol (CAS 870-07-5) merely as an irritant (H315/H319/H335), prudent scientific practice requires handling this compound as a potential mutagen and reproductive toxin.
The Mechanistic Risk Profile:
-
The Chelator Effect: As an 8-hydroxyquinoline derivative, this molecule is a potent bidentate ligand. In physiological systems, it indiscriminately chelates essential metal ions (Zn²⁺, Cu²⁺, Fe²⁺), potentially inhibiting metalloenzymes critical for DNA repair and cellular respiration.
-
The Nitro Moiety: Nitro-aromatics are metabolically reduced to hydroxylamines and nitroso intermediates. These reactive species are electrophilic and can form covalent adducts with DNA bases (guanine), creating a plausible mechanism for genotoxicity and mutagenicity.
-
Structural Analogy: The parent compound, 8-hydroxyquinoline, is classified as Toxic if swallowed (H301) and a Reproductive Toxin (H360D) .[1][2] The structural analog 8-nitroquinoline is a suspected mutagen (H341) and carcinogen (H350).
Operational Rule: Treat this compound as a High Potency Compound (HPC) .
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE system is designed to create a redundant barrier against dermal absorption and inhalation.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Nitro-aromatics can permeate thin latex. Nitrile offers superior resistance to organic solids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift. Goggles seal the orbital area against dust ingress and accidental splashes during solubilization. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Mandatory: All weighing and manipulation must occur inside a certified chemical fume hood. If weighing outside is unavoidable (not recommended), a fit-tested P100 respirator is required. |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Standard cotton coats are porous. Use disposable Tyvek sleeve covers to bridge the gap between the glove cuff and lab coat sleeve. |
Part 3: Operational Workflow & Logic
This protocol minimizes dust generation—the primary vector of exposure for solid nitro-quinolines.
Step 1: Preparation & Weighing (The Critical Zone)
-
Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield. Nitro-quinolines are often fluffy, electrostatic solids that "jump" during weighing.
-
The "Boat" Method: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.
-
Solvent Trap: Have your solvent (e.g., DMSO, DMF) pre-measured in the receiving vessel before adding the solid.
Step 2: Solubilization
-
Addition: Add the solid to the solvent, not vice versa. This prevents the "puff" of dust that occurs when a stream of solvent hits a pile of dry powder.
-
Dissolution: this compound has poor water solubility but dissolves in DMSO or hot ethanol.
-
Caution: Dissolution in DMSO is often exothermic. Ensure the vessel is vented to prevent pressure buildup.
-
Step 3: Reaction & Quenching
-
Chelation Warning: If your reaction involves metal catalysts (Pd, Cu), be aware that this compound may poison the catalyst by sequestering the metal, stalling the reaction and leaving unreacted starting material.
-
Quench: Acidify aqueous waste streams to pH < 5 to protonate the pyridine nitrogen, increasing water solubility for easier waste handling, though precipitation may occur if the pH is too high.
Part 4: Visualizing the Safety Logic (Workflow Diagram)
The following diagram illustrates the "Check-Gate" system for handling this compound.
Figure 1: Operational workflow emphasizing the PPE "Gate" and containment steps required before the compound enters the experimental phase.
Part 5: Disposal & Decontamination
Decontamination Solution: Do not use simple water.[3] The compound is hydrophobic.
-
Recipe: 5% Surfactant (SDS or Alconox) in 50% Ethanol/Water.
-
Procedure: Wipe contaminated surfaces (balance, hood sash) with the ethanol/surfactant mix, then rinse with water.
Waste Stream:
-
Segregation: Do not mix with general organic solvents if possible. Label clearly: "Contains this compound – Toxic/Mutagen Suspect."
-
Destruction: This compound requires incineration at >1000°C. Do not dispose of down the drain (Aquatic Toxicity H400/H410).
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 7-Nitro-8-quinolinol (Product No. D222607).[4] MilliporeSigma.[4][5]
-
Carl Roth. (2021). Safety Data Sheet: 8-Hydroxyquinoline (Reg. EC 1907/2006). (Provides baseline toxicity data for the parent scaffold).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13385, 7-Nitro-8-quinolinol. (Confirming chemical structure and physical properties).
-
Fisher Scientific. (2021). Safety Data Sheet: 8-Nitroquinoline.[6] (Provides comparative mutagenicity data for nitro-substituted quinolines).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
